2-Amino-N-(2,2,2-trifluoroethyl)acetamide
Overview
Description
2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
2-Amino-N-(2,2,2-trifluoroethyl)acetamide is a key intermediate in the synthesis of fluralaner , a broad-spectrum veterinary insecticide . Fluralaner is highly effective against various parasites in animals .
Mode of Action
It plays a critical role in the structure and function of fluralaner .
Biochemical Pathways
The compound is involved in the synthesis of fluralaner . In the condensation step, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .
Pharmacokinetics
Its trifluoroethyl group enhances stability and alters biological activity, impacting properties like solubility and lipophilicity .
Result of Action
The result of the action of this compound is the formation of fluralaner , a broad-spectrum veterinary insecticide that is highly effective against various parasites in animals .
Biochemical Analysis
Biochemical Properties
2-Amino-N-(2,2,2-trifluoroethyl)acetamide plays a significant role in biochemical reactions due to its unique structure. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting properties such as solubility and lipophilicity For instance, in the synthesis of fluralaner, an isoxazoline anthelmintic compound, this compound reacts with the hydrolyzate and a condensing agent in a solvent medium, resulting in the formation of fluralaner under thermal conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its trifluoroethyl group impacts the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems . This compound’s ability to modulate biological activity makes it a valuable tool in the development of novel organic compounds and pharmaceutical agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The presence of the trifluoroethyl substituent influences important physicochemical properties such as solubility, lipophilicity, and metabolic stability . These properties, in turn, impact the compound’s pharmacokinetic behavior, affecting its absorption, distribution, metabolism, and excretion within biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the compound’s temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in pharmaceutical development.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels . The compound’s trifluoroethyl group plays a critical role in its metabolic stability, impacting its pharmacokinetic behavior within biological systems.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the compound’s subcellular distribution is essential for elucidating its activity and function within biological systems.
Preparation Methods
The preparation of 2-Amino-N-(2,2,2-trifluoroethyl)acetamide involves several synthetic routes. One common method is the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product . The crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .
Chemical Reactions Analysis
2-Amino-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with hydrolyzates and condensing agents in a solvent medium, resulting in the formation of compounds like fluralaner under thermal conditions.
Substitution Reactions: The amino group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common reagents and conditions for these reactions include solvents like dimethylformamide and catalysts such as triethylamine. Major products formed from these reactions include various pharmaceutical intermediates and insecticides .
Scientific Research Applications
2-Amino-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and as a reagent in biochemical assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Amino-N-(2,2,2-trifluoroethyl)acetamide is unique due to its trifluoroethyl substituent, which imparts distinct chemical properties. Similar compounds include:
This compound hydrochloride: A salt form that is more stable and easier to handle.
2-Amino-N-(2,2,2-trifluoroethyl)ethanol: Another derivative used in organic synthesis.
These compounds share similar synthetic routes and applications but differ in their specific chemical properties and stability.
Properties
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-3(10)1-8/h1-2,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOJJBRHCFOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640911 | |
Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359821-38-8 | |
Record name | N-(2,2,2-Trifluoroethyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-N-(2,2,2-trifluoroethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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